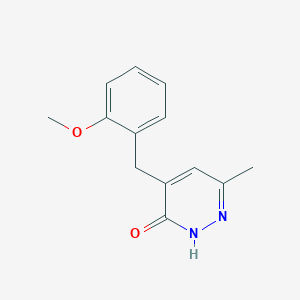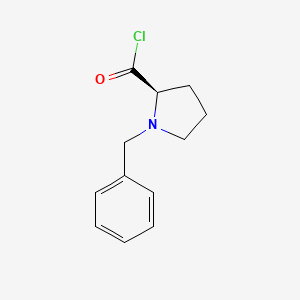![molecular formula C7H14Cl2N2O2 B12446757 Octahydropyrido[4,3-b][1,4]oxazin-3-one dihydrochloride](/img/structure/B12446757.png)
Octahydropyrido[4,3-b][1,4]oxazin-3-one dihydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Octahydropyrido[4,3-b][1,4]oxazin-3-one dihydrochloride is a heterocyclic compound with a unique structure that includes a pyridine ring fused to an oxazine ring. This compound is of significant interest in the fields of medicinal chemistry and pharmacology due to its potential biological activities.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of octahydropyrido[4,3-b][1,4]oxazin-3-one dihydrochloride can be achieved through various synthetic routes. One common method involves the reaction of secondary amides with acyl chlorides in the presence of an iridium catalyst. This one-pot reaction is efficient and yields the desired product under mild conditions . Another method involves the use of combustion-derived bismuth oxide to react with various alkyl halides .
Industrial Production Methods
Industrial production of this compound typically involves scalable and efficient synthetic routes that ensure high yield and purity. The use of reusable catalysts and mild reaction conditions is preferred to minimize costs and environmental impact.
Análisis De Reacciones Químicas
Types of Reactions
Octahydropyrido[4,3-b][1,4]oxazin-3-one dihydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur with halides or other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Alkyl halides, nucleophiles.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce hydroxylated compounds.
Aplicaciones Científicas De Investigación
Octahydropyrido[4,3-b][1,4]oxazin-3-one dihydrochloride has a wide range of scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Industry: Utilized in the development of new materials with unique properties.
Mecanismo De Acción
The mechanism of action of octahydropyrido[4,3-b][1,4]oxazin-3-one dihydrochloride involves its interaction with specific molecular targets and pathways. For instance, it has been shown to induce apoptosis in hepatocellular carcinoma cells by targeting the NF-κB signaling pathway . This pathway is crucial for cell survival and proliferation, and its inhibition can lead to programmed cell death.
Comparación Con Compuestos Similares
Similar Compounds
Benzo[b][1,4]oxazin-3(4H)-ones: These compounds share a similar oxazine ring structure and have been studied for their antimicrobial properties.
Benzo[b]oxazolo[3,4-d][1,4]oxazin-1-ones: These compounds are structurally related and have shown potential in pharmaceutical applications.
Uniqueness
Octahydropyrido[4,3-b][1,4]oxazin-3-one dihydrochloride is unique due to its specific ring fusion and the presence of the dihydrochloride salt, which can influence its solubility and reactivity. Its ability to target specific signaling pathways, such as NF-κB, also sets it apart from other similar compounds.
Propiedades
Fórmula molecular |
C7H14Cl2N2O2 |
|---|---|
Peso molecular |
229.10 g/mol |
Nombre IUPAC |
4a,5,6,7,8,8a-hexahydro-4H-pyrido[4,3-b][1,4]oxazin-3-one;dihydrochloride |
InChI |
InChI=1S/C7H12N2O2.2ClH/c10-7-4-11-6-1-2-8-3-5(6)9-7;;/h5-6,8H,1-4H2,(H,9,10);2*1H |
Clave InChI |
SVLXXPTVOWLLEY-UHFFFAOYSA-N |
SMILES canónico |
C1CNCC2C1OCC(=O)N2.Cl.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


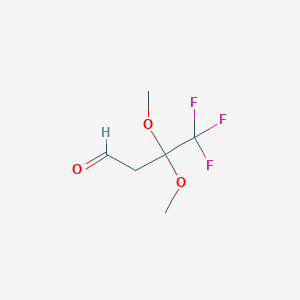

![2-(7-Chlorodifluoromethyl-2,5-dimethyl-3H-imidazo-[4,5-b]-pyridin-3-yl)ethanol](/img/structure/B12446708.png)


![N-[(5-methylfuran-2-yl)methyl]adamantane-1-carboxamide](/img/structure/B12446732.png)
![2-(1H-indol-1-yl)-N-[3-(morpholin-4-yl)propyl]acetamide](/img/structure/B12446739.png)
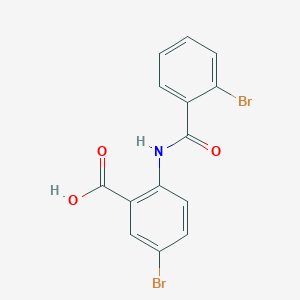
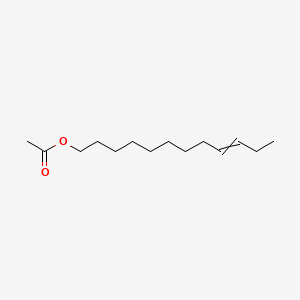

![6-[(2-Hydroxy-5-methylanilino)methylidene]-4-nitrocyclohexa-2,4-dien-1-one](/img/structure/B12446770.png)
